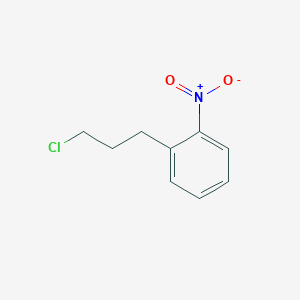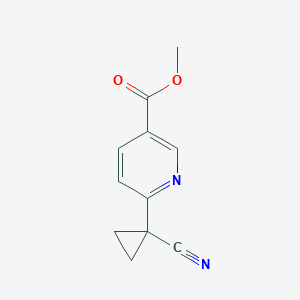
Methyl 6-(1-cyanocyclopropyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(1-cyanocyclopropyl)nicotinate is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.2093 It is a derivative of nicotinic acid, featuring a cyanocyclopropyl group attached to the nicotinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(1-cyanocyclopropyl)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcohol solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C to achieve complete esterification . This process results in the formation of the desired ester compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 6-(1-cyanocyclopropyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
Methyl 6-(1-cyanocyclopropyl)nicotinate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 6-(1-cyanocyclopropyl)nicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may influence metabolic processes and signal transduction pathways .
類似化合物との比較
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.
6-Methylnicotinic acid: A precursor in the synthesis of Methyl 6-(1-cyanocyclopropyl)nicotinate.
Nicotinic acid: A vitamin B3 derivative with various biological functions.
Uniqueness
This compound is unique due to the presence of the cyanocyclopropyl group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
1956381-46-6 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
methyl 6-(1-cyanocyclopropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)8-2-3-9(13-6-8)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3 |
InChIキー |
UQFHCQBFEAIDDC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(C=C1)C2(CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


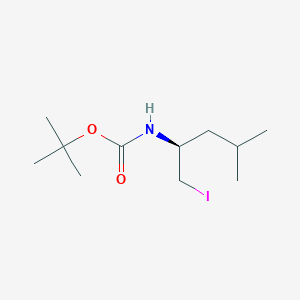
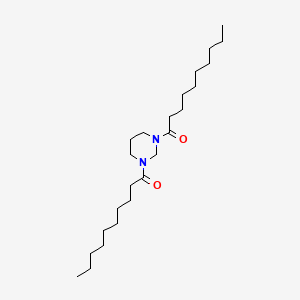
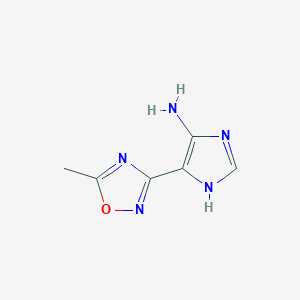
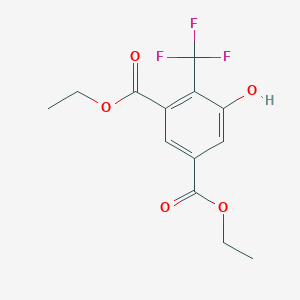
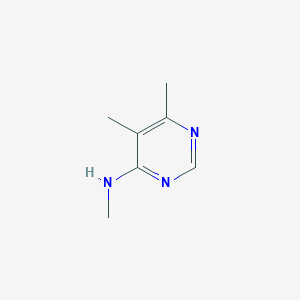

![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)

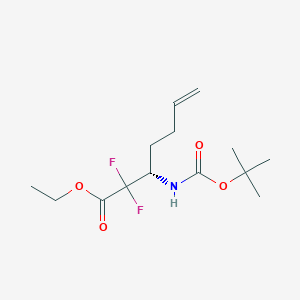
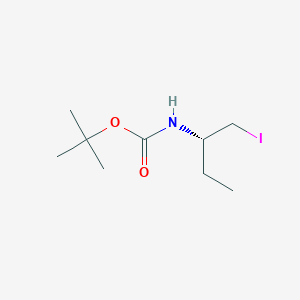
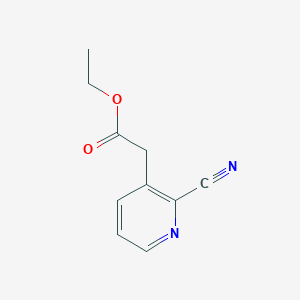
![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

